molecular formula C12H13ClF3N B13698944 N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride

N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13698944
M. Wt: 263.68 g/mol
InChI Key: GEXIHPIMJFJXQH-UHFFFAOYSA-N
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Description

N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound with the molecular formula C11H12ClF3N. It is known for its unique structure, which includes a trifluoromethyl group and a tert-butyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 4-tert-butylaniline with trifluoroacetic anhydride, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in nucleophilic substitution, the product will be a substituted imidoyl chloride, while in coupling reactions, the product will be a biaryl compound .

Scientific Research Applications

N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where it can form stable covalent bonds with nucleophilic partners .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C12H13ClF3N

Molecular Weight

263.68 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C12H13ClF3N/c1-11(2,3)8-4-6-9(7-5-8)17-10(13)12(14,15)16/h4-7H,1-3H3

InChI Key

GEXIHPIMJFJXQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=C(C(F)(F)F)Cl

Origin of Product

United States

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